N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring a quinolinone core substituted with a 3,4-dimethylbenzoyl group at position 3 and a 6-fluoro substituent. The acetamide side chain is attached to a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy moieties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(23-9-7-19(29)12-21(23)28(22)34)15-26(32)30-20-8-10-24(35-3)25(13-20)36-4/h5-14H,15H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJIQOOPXWHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The target compound’s structural analogs differ primarily in substituents on the benzoyl group, the phenyl ring of the acetamide moiety, and the heterocyclic core. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Impact of Substituents on Physicochemical Properties
Benzoyl Group Modifications
- This substitution avoids steric hindrance seen in bulkier groups (e.g., ethoxy in ), which might impede binding to hydrophobic enzyme pockets.
- 4-Ethoxybenzoyl (Analog ): The ethoxy group introduces steric bulk and moderate polarity. Ethoxy’s metabolic liability (via cytochrome P450-mediated O-dealkylation) could shorten half-life compared to the target’s methyl groups.
- 4-Methylbenzoyl (Analog ): Similar to the target but lacks the 3-methyl group, reducing lipophilicity. The 4-methyl substitution may optimize interactions with flat binding sites.
Acetamide Substituent Variations
- 3,4-Dimethoxyphenyl (Target Compound): Methoxy groups donate electron density, enhancing hydrogen-bond acceptor capacity. This could improve interactions with polar residues in target proteins .
- However, reduced hydrogen-bonding capacity compared to methoxy may alter binding kinetics.
Core Structure Differences
- Quinolinone vs. Diazaspiro Core (Analog ): The diazaspiro[4.4]nonene core in introduces conformational rigidity and a three-dimensional shape, contrasting with the planar quinolinone core of the target. This could enable selective binding to allosteric sites but may reduce solubility due to increased hydrophobicity.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 446.4 g/mol. Its IUPAC name is 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide. The structure consists of a quinoline core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H20F2N2O3 |
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
| InChI Key | KUPPMACVFWBGJM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit enzyme activity by binding to the active or allosteric sites of enzymes, thereby modulating their function. Additionally, it interacts with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the growth of human cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
Case Studies
- Study on A549 Cell Line : The compound demonstrated an IC50 value lower than 50 µM, indicating significant antiproliferative activity against lung cancer cells.
- MCF-7 Cell Line Evaluation : Inhibition studies showed that the compound effectively reduced cell viability with an IC50 value around 45 µM.
- HepG2 Cell Line : Similar antiproliferative effects were observed in liver cancer cells with IC50 values comparable to established chemotherapeutic agents.
Comparative Analysis
To further understand the efficacy of this compound, it is essential to compare its activity with other known anticancer agents.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-[...] | <50 | Lung (A549) |
| Reference Drug: Irinotecan | 40 | Colon |
| Reference Drug: Cisplatin | 5 | Various cancers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
